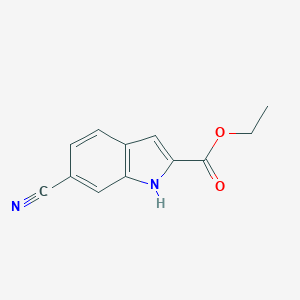

Ethyl 6-cyano-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl cyanoacetate with ortho-nitrobenzaldehyde, followed by reduction and cyclization to form the indole ring . The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the indole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or research applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Ethyl 6-cyano-1H-indole-2-carboxylate serves as a versatile building block for synthesizing various indole derivatives. These derivatives are essential in developing pharmaceuticals due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies indicate potential effectiveness against various pathogens, making it valuable in developing new antimicrobial agents .

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of novel drugs targeting specific diseases. For instance, it has been utilized in creating inhibitors for integrase enzymes involved in HIV replication, showcasing its potential in antiviral drug development .

Industrial Applications

Beyond its pharmaceutical significance, this compound is used in the production of dyes and pigments due to its stable chemical structure and reactivity .

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of indole derivatives revealed that this compound could effectively inhibit HIV integrase activity. The compound was shown to chelate metal ions within the active site of the enzyme, disrupting its function and preventing viral replication .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of indole derivatives demonstrated that those containing the cyano group exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolism .

Mecanismo De Acción

The mechanism of action of Ethyl 6-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-cyano-1H-indole-2-carboxylate

- Ethyl 6-methoxy-1H-indole-2-carboxylate

- Ethyl 6-amino-1H-indole-2-carboxylate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, for example, can enhance its reactivity and potential biological activity compared to similar compounds .

Actividad Biológica

Ethyl 6-cyano-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, primarily due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound (C12H10N2O2) is an indole derivative that serves as a versatile building block in organic synthesis. Its structure features a cyano group and a carboxylate moiety, which contribute to its reactivity and biological properties. The compound is being investigated for its potential in treating various diseases due to its antimicrobial and anticancer activities .

The biological activity of this compound is mediated through several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. The compound may affect cell signaling pathways, leading to increased oxidative stress and subsequent cell death .

The biochemical properties of this compound are crucial for understanding its biological effects:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : Environmental factors such as pH and temperature can affect the stability of this compound. Optimal storage conditions are recommended to maintain its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects compared to standard antibiotics .

- Anticancer Activity : In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported in the micromolar range, suggesting a strong potential for further development as an anticancer agent .

- Mechanistic Insights : Molecular docking studies indicated that this compound interacts with key enzymes involved in cancer cell metabolism, such as xanthine oxidase and HIV integrase, highlighting its potential as a dual-action therapeutic agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDNWPSPSMAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405807 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-81-8 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.